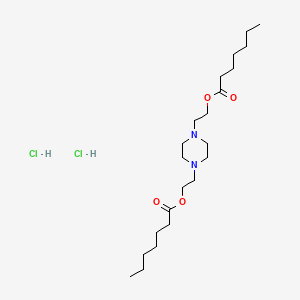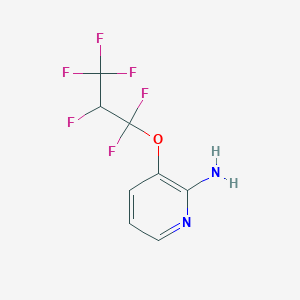
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 2-position and a hexafluoropropyloxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized at the 2-position with an amino group.
Introduction of Hexafluoropropyloxy Group: The hexafluoropropyloxy group is introduced at the 3-position of the pyridine ring through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoropropyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine involves its interaction with specific molecular targets The amino group can form hydrogen bonds with various biomolecules, while the hexafluoropropyloxy group can enhance the compound’s lipophilicity and stability
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A simpler analog with only an amino group at the 2-position.
3-Aminopyridine: Similar structure but with the amino group at the 3-position.
2-Amino-3-hydroxypyridine: Contains a hydroxyl group instead of a hexafluoropropyloxy group.
Uniqueness
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine is unique due to the presence of the hexafluoropropyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.
Eigenschaften
Molekularformel |
C8H6F6N2O |
|---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
3-(1,1,2,3,3,3-hexafluoropropoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H6F6N2O/c9-6(7(10,11)12)8(13,14)17-4-2-1-3-16-5(4)15/h1-3,6H,(H2,15,16) |
InChI-Schlüssel |
ZTBBMMXOYVVAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)OC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


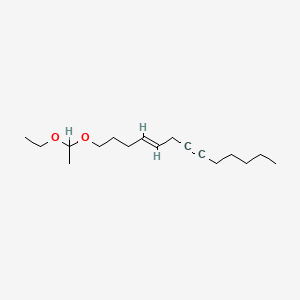

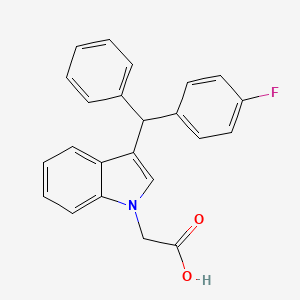

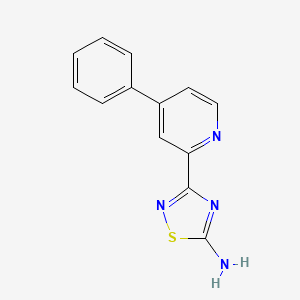
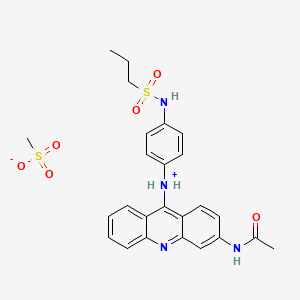
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)



![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)


